4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride

Salt Selection Solubility Enhancement Building Block Handling

Not a generic pyrazole: the hydrochloride salt (MW 216.61) provides solubility and handling advantages over the free base (MW 180.15), directly impacting reaction yields. The 4-position substitution pattern is non-interchangeable with 3- or 5-substituted analogs and is essential for sigma-1 receptor antagonist activity. The 3,4-difluorophenyl motif enhances target engagement and metabolic stability. Substitution with other pyrazoles is not a viable procurement strategy. Strictly for research use only.

Molecular Formula C9H7ClF2N2
Molecular Weight 216.62
CAS No. 2247105-94-6
Cat. No. B2758935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride
CAS2247105-94-6
Molecular FormulaC9H7ClF2N2
Molecular Weight216.62
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CNN=C2)F)F.Cl
InChIInChI=1S/C9H6F2N2.ClH/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7;/h1-5H,(H,12,13);1H
InChIKeyODVHKTYXUQHXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Difluorophenyl)-1H-pyrazole Hydrochloride: CAS 2247105-94-6 Baseline Characterization and Procurement Context


4-(3,4-Difluorophenyl)-1H-pyrazole hydrochloride is a fluorinated aromatic heterocyclic building block comprising a pyrazole core substituted with a 3,4-difluorophenyl group at the 4-position [1]. This substitution pattern confers distinct electronic and steric properties relative to its regioisomers and non-fluorinated analogs. The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility and handling characteristics compared to the corresponding free base [2]. While not an FDA-approved active pharmaceutical ingredient, it is classified under EC 948-593-3 with notified hazards (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) and is strictly for research use only [3]. Its primary utility lies in medicinal chemistry as a versatile precursor for the synthesis of bioactive molecules, most notably in the development of sigma receptor antagonists .

Why 4-(3,4-Difluorophenyl)-1H-pyrazole Hydrochloride Cannot Be Substituted by In-Class Pyrazoles


Generic substitution with other pyrazole derivatives is not a viable procurement strategy due to three critical differentiators. First, the hydrochloride salt form of this compound (MW 216.61 g/mol) provides distinct solubility and handling advantages over the free base (MW 180.15 g/mol), which can dramatically affect reaction yields and purification outcomes in multi-step syntheses [1][2]. Second, the regiospecific 4-position substitution pattern on the pyrazole ring dictates the vector and electronic environment of the difluorophenyl group, which is non-interchangeable with 3- or 5-substituted analogs that exhibit altered reactivity and biological profiles [3]. Third, the 3,4-difluoro substitution on the phenyl ring is a specific pharmacophore element that cannot be replaced by mono-fluoro or 2,4-difluoro isomers without significant loss of target engagement and metabolic stability, as evidenced by structure-activity relationship studies in kinase and sigma receptor programs [4].

Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)-1H-pyrazole Hydrochloride


Salt Form Advantage: Hydrochloride vs Free Base

The hydrochloride salt form of 4-(3,4-difluorophenyl)-1H-pyrazole exhibits a higher molecular weight (216.61 g/mol) and is anticipated to possess significantly improved aqueous solubility compared to the neutral free base (MW 180.15 g/mol) [1][2]. While direct solubility data for this specific compound is not publicly available, the hydrochloride salt formation is a well-established strategy to enhance the handling, dissolution, and subsequent reactivity of basic heterocyclic building blocks in aqueous or polar reaction media, which is critical for achieving consistent yields in multi-step medicinal chemistry campaigns [3].

Salt Selection Solubility Enhancement Building Block Handling

Regioisomeric Precision: 4-Position vs 3- and 5-Position Substitution

The 4-substituted pyrazole scaffold, as found in 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride, is a distinct regioisomer from its 3- and 5-substituted counterparts. While 5-(3,4-difluorophenyl)-1H-pyrazole is also a building block, its substitution pattern leads to different electronic distribution and reactivity . The 4-substitution pattern is specifically claimed in patents covering polyfluoro-substituted heterocycles and sigma receptor antagonists, indicating its privileged nature for certain biological targets [1][2]. For instance, the synthesis of the clinical candidate EST64454 relies on a 1-(3,4-difluorophenyl)-1H-pyrazol-3-yl intermediate, demonstrating that precise substitution positioning is non-negotiable for achieving the desired pharmacological profile .

Regioisomerism Structure-Activity Relationship Synthetic Utility

Validated Scaffold in Clinical-Stage Sigma-1 Receptor Antagonist EST64454

4-(3,4-Difluorophenyl)-1H-pyrazole hydrochloride serves as a critical structural component in the synthesis of EST64454 (compound 9k), a clinical-stage sigma-1 receptor antagonist for pain management . EST64454 incorporates the 1-(3,4-difluorophenyl)-1H-pyrazole motif, demonstrating outstanding aqueous solubility (>2500 µg/mL at pH 7.0) and high permeability in Caco-2 cells (Papp > 10 x 10^-6 cm/s), classifying it as a BCS Class I compound [1]. The compound also exhibits high metabolic stability across species (human, rat, mouse, dog microsomes) and an adequate pharmacokinetic profile in rodents (oral bioavailability F = 58% in rats) [2].

Sigma Receptor Pain Management Clinical Candidate

Fluorination Pattern Advantage: 3,4-Difluoro vs Mono-Fluoro and Non-Fluorinated Analogs

The 3,4-difluorophenyl substitution on the pyrazole ring offers a distinct balance of electronic effects and metabolic stability compared to mono-fluoro or non-fluorinated phenyl analogs. In a series of pyrazole-based kinase inhibitors, the 3,4-difluorophenyl group was specifically claimed as a preferred substituent due to its ability to enhance target binding affinity while mitigating oxidative metabolism [1]. A related study on 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles demonstrated that 1-(3,4-difluorophenyl) derivatives exhibited potent antibacterial activity (MIC50 < 10 µg/mL against S. aureus), whereas non-fluorinated or mono-fluoro analogs showed reduced or no activity [2][3].

Fluorine Chemistry Metabolic Stability Lipophilicity Modulation

High-Value Application Scenarios for 4-(3,4-Difluorophenyl)-1H-pyrazole Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of Sigma Receptor Modulators for Pain and CNS Disorders

The compound serves as a key intermediate in the construction of sigma-1 receptor antagonists, as validated by the clinical candidate EST64454 . Researchers targeting sigma receptors for pain, psychosis, or neuroprotection should prioritize this specific building block to ensure the 1-(3,4-difluorophenyl)-1H-pyrazole core is correctly installed, a feature directly linked to the outstanding solubility and metabolic stability observed in advanced leads [1].

Development of Fluorinated Kinase Inhibitors

The 3,4-difluorophenyl group is a privileged substituent in kinase inhibitor design, enhancing ATP-binding site interactions while reducing susceptibility to oxidative metabolism . This building block is suitable for generating focused libraries of pyrazole-based kinase inhibitors, where the precise substitution pattern is critical for achieving selectivity and potency [1].

Preparation of Antibacterial and Antifungal Agents

Structural analogs incorporating the 1-(3,4-difluorophenyl) motif have demonstrated potent antibacterial activity against S. aureus (MIC50 < 10 µg/mL) . The hydrochloride salt form facilitates aqueous-based synthetic routes to generate novel antimicrobial pyrazole derivatives, offering a starting point for lead optimization campaigns against resistant pathogens [1].

Chemical Biology Tool Compound Synthesis

The compound's defined regio- and stereochemistry makes it an ideal scaffold for generating probe molecules to study protein-ligand interactions. The hydrochloride salt ensures reliable dissolution for high-throughput screening and biophysical assays, reducing variability in hit confirmation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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